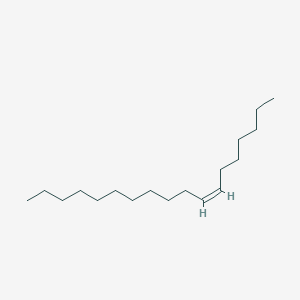

(Z)-7-Octadecene

Description

Contextualization within Olefinic Hydrocarbons

(Z)-7-Octadecene belongs to the class of organic compounds known as olefins or alkenes, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond. In the vast world of insect communication, cuticular hydrocarbons (CHCs) play a pivotal role. These compounds, present on the surface of all insects, primarily serve as a protective layer to prevent water loss. researchgate.netresearchgate.net However, they have also evolved to become critical signaling molecules in various forms of chemical communication. researchgate.netresearchgate.net

The structural diversity of CHCs is immense, with profiles often being species-specific. uitm.edu.my These profiles are composed of n-alkanes, methyl-branched alkanes, and olefins (alkenes, alkadienes, and alkatrienes). researchgate.net While n-alkanes are primarily associated with waterproofing, unsaturated compounds like (Z)-7-Octadecene and methyl-branched hydrocarbons are more frequently involved in communication. researchgate.net Olefinic and branched hydrocarbons are not only crucial for preventing desiccation but also play a significant role in sexual communication and ecological adaptation. uitm.edu.my The position of the double bond and the geometry (cis or trans) of the olefin are critical to its biological activity. Notably, almost all insect CHCs identified to date possess the Z (cis) configuration. researchgate.net

Significance in Natural Product Chemistry

The importance of (Z)-7-Octadecene in natural product chemistry is highlighted by its role as a sex pheromone component in several insect species and as a key intermediate in the synthesis of other biologically active molecules. Pheromones are chemical signals that trigger a social response in members of the same species. wikipedia.org They are often complex mixtures of compounds, and the specific ratio of these components is crucial for their activity. wikipedia.org

(Z)-7-Octadecene has been identified as a sex pheromone component in moths of the Lymantria genus. For instance, it is a known component of the pheromone blend of the nun moth, Lymantria monacha. researchgate.netusda.govnih.gov In some species, it acts as a synergist, enhancing the attractiveness of the primary pheromone components. researchgate.net For example, in the Japanese population of Lymantria monacha, (Z)-2-Methyl-7-octadecene, a close analogue, significantly enhances the attractiveness of (+)-monachalure. researchgate.net

Furthermore, (Z)-7-Octadecene and its derivatives are valuable starting materials for the synthesis of more complex insect pheromones. For instance, (Z)-2-methyl-7-octadecene is a precursor to disparlure (B1670770), the sex pheromone of the gypsy moth, Lymantria dispar. capes.gov.brnih.gov The synthesis of these compounds is of great interest for use in integrated pest management programs, where synthetic pheromones can be used to monitor and control insect populations.

Table 1: Interactive Data Table of (Z)-7-Octadecene and Related Compounds in Chemical Ecology

| Compound Name | Role | Species |

| (Z)-7-Octadecene | Pheromone component | Lymantria monacha (nun moth) researchgate.netusda.gov |

| (Z)-2-Methyl-7-octadecene | Synergistic pheromone component | Lymantria monacha researchgate.net, Lymantria fumida researchgate.net |

| (Z)-2-Methyl-7-octadecene | Sex pheromone | Lymantria lucescens, Lymantria serva researchgate.netsfu.ca |

| (Z)-2-Methyl-7-octadecene | Precursor to Disparlure | Lymantria dispar (gypsy moth) capes.gov.brnih.gov |

| Disparlure | Sex pheromone | Lymantria dispar (gypsy moth) nih.gov |

| Monachalure | Pheromone component | Lymantria monacha (nun moth) researchgate.net |

Historical Perspective on its Discovery and Analogues

The study of insect pheromones, including olefinic hydrocarbons like (Z)-7-Octadecene, has a rich history. The first insect pheromone, bombykol, was identified in 1959 by Adolf Butenandt. wikipedia.org This discovery paved the way for the identification of a vast number of other insect pheromones, many of which are olefinic in nature. wikipedia.org

The identification of (Z)-7-Octadecene and its analogues as pheromone components has been the result of meticulous research involving the extraction of pheromone glands from female insects, followed by sophisticated analytical techniques such as gas chromatography-electroantennographic detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS). researchgate.net

The synthesis of (Z)-7-Octadecene and its analogues has also evolved over time. Early synthetic routes were often not very stereoselective, requiring extensive purification. mdpi.com However, more stereoselective methods, such as the Wittig reaction, were later developed to produce the desired (Z)-isomer with greater efficiency. mdpi.com More recently, "green" synthesis pathways are being explored to produce these pheromonal components using common raw materials and more environmentally friendly processes. nih.gov The development of synthetic analogues of natural pheromones has also been an active area of research, with the goal of creating more potent or stable compounds for pest management applications. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C18H36 |

|---|---|

Molecular Weight |

252.5 g/mol |

IUPAC Name |

(Z)-octadec-7-ene |

InChI |

InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-18H2,1-2H3/b15-13- |

InChI Key |

VBDYOHYDAONYJK-SQFISAMPSA-N |

SMILES |

CCCCCCCCCCC=CCCCCCC |

Isomeric SMILES |

CCCCCCCCCC/C=C\CCCCCC |

Canonical SMILES |

CCCCCCCCCCC=CCCCCCC |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Z 7 Octadecene and Analogous Insect Semiochemicals

Precursor Utilization in Long-Chain Olefin Biosynthesis

The construction of long-chain olefins such as (Z)-7-Octadecene in insects relies on the strategic recruitment and modification of fatty acid precursors. This biosynthetic route involves chain initiation with specific building blocks, the introduction of unsaturation by desaturase enzymes, and a final decarboxylation step to yield the hydrocarbon product.

Valine Contributions to Chain Initiation

The biosynthesis of certain insect hydrocarbons, particularly those with methyl branches, often utilizes amino acids as primers for the carbon chain. In several insect species, the amino acid valine serves as a key precursor for initiating the synthesis of methyl-branched alkanes. annualreviews.orgu-tokyo.ac.jp The carbon skeleton of valine is incorporated at the beginning of the chain elongation process. annualreviews.orgnih.gov

Specifically, in the case of the gypsy moth, Lymantria dispar, the biosynthesis of its sex pheromone, disparlure (B1670770), begins with the precursor 2-methyl-Z7-octadecene. capes.gov.brcsic.es Research using deuterium-labeled compounds has demonstrated that valine contributes the carbons for the initial chain, including the characteristic methyl branch. capes.gov.brcsic.es The catabolism of valine leads to the formation of methylmalonyl-CoA, which is used in place of malonyl-CoA at a specific point during the fatty acid synthesis, establishing the methyl-branched structure from the outset. annualreviews.orgu-tokyo.ac.jp This process highlights how dietary components like amino acids are directly channeled into the production of complex semiochemicals. nih.govnih.gov

Role of Fatty Acid Desaturases (e.g., Δ12 Desaturase)

Fatty acid desaturases are crucial enzymes that introduce double bonds at specific positions within the growing fatty acyl chain, a key step in producing unsaturated hydrocarbons like alkenes. nih.govfrontiersin.orgpnas.org These enzymes are often highly specific, contributing to the vast diversity of insect pheromones. nih.govnih.gov In insects, desaturases are membrane-bound proteins that play vital roles in both primary lipid metabolism and the specialized biosynthesis of semiochemicals. biorxiv.org

The formation of the Z7-double bond in (Z)-7-Octadecene and analogous compounds involves a desaturation event. In the gypsy moth, the biosynthesis of the precursor 2-methyl-Z7-octadecene involves an unusual Δ12 desaturase. capes.gov.brcsic.es This enzyme acts on a methyl-branched substrate, specifically introducing a double bond into a 19-carbon chain to create 18-methyl-Z12-nonadecenoate, which is the direct precursor to the alkene after decarboxylation. capes.gov.br While many insects possess Δ9 desaturases for general lipid metabolism, the evolution of desaturases with different specificities, like Δ12, has been a key factor in the diversification of chemical signals. nih.govnih.gov For instance, some parasitic wasps use Δ12-desaturases to produce linoleic acid, which then serves as a pheromone precursor, demonstrating the specialized function these enzymes have acquired in chemical communication. nih.gov

| Enzyme Class | Function in Olefin Biosynthesis | Example Substrate/Product | Relevant Species |

| Fatty Acid Desaturase | Introduces double bonds into fatty acyl chains | Oleic Acid -> Linoleic Acid | Nasonia vitripennis nih.gov |

| Δ12 Desaturase | Creates a double bond at the 12th carbon position | 19-carbon methyl-branched fatty acid -> 18-methyl-Z12-nonadecenoate | Lymantria dispar capes.gov.brcsic.es |

| Δ9 Desaturase | Introduces a double bond at the 9th carbon position | Palmitic Acid -> Palmitoleic Acid | Drosophila melanogaster nih.govd-nb.info |

Decarboxylation in Alkene Formation

The final step in the biosynthesis of many insect hydrocarbons is the conversion of a very-long-chain fatty acid (VLCFA) derivative into an alkene or alkane. pnas.org This is achieved through a decarboxylation reaction, which removes a carbon atom from the carboxylic acid precursor. capes.gov.brcsic.es In insects, this process is typically an oxidative decarbonylation where a long-chain fatty aldehyde is converted to a hydrocarbon that is one carbon shorter, with the release of carbon dioxide. pnas.orgscienceopen.com

Research has identified a specific family of cytochrome P450 enzymes, CYP4G, as the key oxidative decarbonylases responsible for this transformation in insects. pnas.orgsdu.edu.cn For example, in Drosophila, the enzyme CYP4G1 is essential for hydrocarbon production. pnas.orgscienceopen.com The biosynthetic pathway involves the reduction of a very-long-chain acyl-CoA to an aldehyde, which then serves as the substrate for the CYP4G enzyme. pnas.org In the case of the gypsy moth, the precursor 18-methyl-Z12-nonadecenoate is ultimately decarboxylated to form the alkene 2-methyl-Z7-octadecene. capes.gov.brcsic.es This enzymatic step is a critical innovation that was fundamental to the ability of insects to colonize terrestrial environments by producing a waterproofing cuticular layer. pnas.org

Cellular and Glandular Locations of Biosynthetic Processes

The synthesis of (Z)-7-Octadecene and related semiochemicals is not a systemic process but is confined to specialized cells and tissues. The initial biosynthesis of the hydrocarbon backbone occurs in specific secretory cells, after which the product may be transported to and modified in dedicated pheromone glands.

Oenocyte Cell Involvement

Oenocytes are large, specialized secretory cells found in the abdomen of insects that are widely recognized as the primary site for the synthesis of very-long-chain fatty acids (VLCFAs) and cuticular hydrocarbons. annualreviews.orgfrontiersin.orgnih.govnih.gov Numerous studies have confirmed that oenocytes are where the biosynthetic pathway for hydrocarbons, from fatty acid precursors to the final alkene or alkane, takes place. pnas.orgscienceopen.com Ablation of oenocytes in flies leads to a significant reduction in most cuticular hydrocarbons. frontiersin.org

The biosynthesis of pheromone precursors, including alkenes like 2-methyl-Z7-octadecene in the gypsy moth, has been shown to occur in oenocytes associated with abdominal epidermal cells. capes.gov.brcsic.es Enzymes critical to the pathway, such as fatty acid synthases and the CYP4G decarbonylase, are predominantly expressed in these cells. annualreviews.orgpnas.org Once synthesized in the oenocytes, the hydrocarbons are then transported via the hemolymph, often carried by lipophorin particles, to be deposited on the cuticle or delivered to other tissues like pheromone glands. u-tokyo.ac.jppnas.orgnih.gov

Pheromone Gland Transformations

While the initial synthesis of the hydrocarbon chain occurs in the oenocytes, further chemical modifications to create the final, active pheromone often take place in specialized pheromone glands. mdpi.comwikipedia.org These glands are typically composed of modified epidermal cells located at specific sites on the insect's body, such as the tip of the abdomen in female moths. mdpi.com

A well-documented example is the production of the gypsy moth sex pheromone, disparlure. The alkene precursor, 2-methyl-Z7-octadecene, is synthesized in the oenocytes and then transported through the hemolymph to the female's pheromone gland. capes.gov.brcsic.es Within the gland, the alkene undergoes a final transformation: it is epoxidized to form the active pheromone, (+)-disparlure (2-methyl-7R,8S-epoxy-octadecane). capes.gov.brcsic.es This spatial separation of synthesis and final modification allows for precise control over the production and release of potent chemical signals. u-tokyo.ac.jp Analysis of the pheromone glands themselves reveals the presence of the final lipid pheromones and their immediate precursors. nih.gov

| Process | Location | Key Molecules Involved |

| Chain Initiation & Elongation | Oenocytes | Valine, Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA |

| Desaturation | Oenocytes | Fatty Acyl-CoA, Fatty Acid Desaturases (e.g., Δ12) |

| Decarboxylation | Oenocytes | Long-chain fatty aldehydes, Oxidative Decarbonylase (e.g., CYP4G1) |

| Transport | Hemolymph | 2-methyl-Z7-octadecene, Lipophorin |

| Final Modification (e.g., Epoxidation) | Pheromone Gland | 2-methyl-Z7-octadecene, Epoxidase |

Enzymatic Epoxidation of Olefinic Precursors (e.g., to Disparlure, Monachalure)

The terminal and defining step in the biosynthesis of several critical insect epoxide pheromones is the enzymatic epoxidation of their unsaturated hydrocarbon precursors. This biochemical conversion is responsible for generating the final, biologically active semiochemicals, such as disparlure and monachalure, from their respective olefinic precursors. This process primarily occurs within the specialized pheromone gland cells of the female moth. pnas.orgcapes.gov.brnih.gov

In the gypsy moth, Lymantria dispar, the biosynthesis of its potent sex pheromone, disparlure, culminates in this epoxidation step. pnas.orgcapes.gov.br The immediate precursor, an alkene named 2-methyl-Z7-octadecene, is synthesized in oenocyte cells and subsequently transported through the hemolymph to the pheromone gland. pnas.orgcapes.gov.br Within the gland, an enzyme system catalyzes the addition of a single oxygen atom across the double bond of the alkene, converting it into the epoxide, disparlure ((+)-(7R,8S)-epoxy-2-methyloctadecane). pnas.orgnih.gov Research using deuterium-labeled alkenes injected into female moths confirmed this direct conversion of the olefin to the epoxide within the pheromone gland. pnas.org The enzymatic nature of this reaction ensures the high stereospecificity required, producing the specific (+)-disparlure enantiomer that is most attractive to male gypsy moths. pnas.orgpsu.edu

A similar pathway is observed in the nun moth, Lymantria monacha. The female's pheromone blend includes multiple components, such as enantiomers of both disparlure and monachalure (cis-7,8-epoxyoctadecane), alongside their olefin precursors. mdpi.comnih.govbeilstein-journals.org This indicates the presence of enzymatic systems capable of epoxidizing both (Z)-7-octadecene and 2-methyl-Z7-octadecene to produce the corresponding monachalure and disparlure epoxides. mdpi.combeilstein-journals.org

The enzymes widely implicated in this type of oxidative transformation in insects are cytochrome P450 monooxygenases (CYPs or P450s). nih.govmdpi.compeerj.com This large and diverse superfamily of heme-thiolate proteins is known to be fundamentally involved in the metabolism of a wide array of endogenous and exogenous compounds. peerj.comucdavis.edu In insects, their functions include hormone synthesis, pheromone biosynthesis and degradation, and the detoxification of insecticides and plant allelochemicals. nih.govmdpi.comucdavis.eduresearchgate.net The epoxidation of olefinic pheromone precursors is a characteristic reaction catalyzed by P450 enzymes. ucdavis.edu While the specific P450 gene responsible for disparlure synthesis has not been definitively isolated in Lymantria dispar, the mechanism is consistent with P450-mediated activity observed in other insects where these enzymes hydroxylate or epoxidize substrates in pheromone production pathways. ucdavis.eduresearchgate.net

The table below summarizes the key enzymatic epoxidation reactions in the biosynthesis of disparlure and monachalure.

Table 1: Enzymatic Epoxidation of Olefinic Pheromone Precursors

| Olefinic Precursor | Resulting Epoxide Pheromone | Insect Species | Implicated Enzyme Class |

|---|---|---|---|

| 2-methyl-Z7-octadecene | (+)-Disparlure ((7R,8S)-epoxy-2-methyloctadecane) | Gypsy Moth (Lymantria dispar) | Cytochrome P450 Monooxygenase |

| (Z)-7-octadecene | Monachalure ((7R,8S)- and (7S,8R)-cis-7,8-epoxyoctadecane) | Nun Moth (Lymantria monacha) | Cytochrome P450 Monooxygenase |

Biological Roles and Ecological Dynamics

: A Pheromonal Focus

The involvement of (Z)-7-Octadecene in the chemical signaling of insects is primarily centered on its role as a sex pheromone component or a precursor to highly active pheromonal compounds.

Occurrence in Lymantria monacha Pheromone Blends

(Z)-7-Octadecene is a recognized constituent of the sex pheromone blend of the nun moth, Lymantria monacha. nih.gov Research has identified this compound in the pheromone gland extracts of female L. monacha. nih.gov Field experiments have further substantiated its importance, with synthetic blends containing (Z)-7-Octadecene, alongside other components like disparlure (B1670770) and monachalure, being used in operational monitoring of nun moth populations. cabidigitallibrary.org For instance, a five-component blend including (±)-disparlure, (±)-monachalure, and 2-methyl-Z-7-octadecene has been utilized in traps for monitoring L. monacha. cabidigitallibrary.org

Precursor to Epoxide Pheromones in Lymantria species

One of the most critical functions of (Z)-7-Octadecene is its role as a biosynthetic precursor to potent epoxide pheromones, such as disparlure, in Lymantria species. capes.gov.brnih.govpnas.org In the gypsy moth, Lymantria dispar, the pathway for producing the sex pheromone disparlure (2-methyl-7R,8S-epoxy-octadecane) involves the conversion of the alkene precursor, 2-methyl-Z7-octadecene. capes.gov.brnih.govpnas.org This precursor is believed to be synthesized in oenocyte cells and then transported to the pheromone gland, where it is transformed into the final epoxide pheromone. capes.gov.brnih.govpnas.org The process involves the introduction of a double bond by a specific desaturase enzyme, followed by decarboxylation to form the hydrocarbon, which is then epoxidized. capes.gov.brnih.gov

Association with Other Lymantria Species Pheromone Systems

The significance of (Z)-7-Octadecene and its methylated analogue, 2-methyl-(Z)-7-octadecene, extends to other species within the Lymantria genus. For example, 2-methyl-(Z)-7-octadecene has been identified as the sex pheromone for the allopatric species Lymantria lucescens and Lymantria serva. sakura.ne.jpsfu.ca In the case of Lymantria iris, the communication system appears to be solely based on 2-methyl-(Z)-7-octadecene. usda.gov Furthermore, this compound is also a synergistic component in the pheromone blend of the Casuarina moth, Lymantria xylina. researchgate.net

Modulation of Insect Olfactory and Behavioral Responses

Beyond its role as a primary pheromone component or precursor, (Z)-7-Octadecene can significantly modulate the olfactory perception and subsequent behavioral responses of insects to pheromone signals. This modulation can either enhance or inhibit the attractiveness of a pheromone blend.

Synergistic Effects in Pheromone Blends

In certain contexts, (Z)-7-Octadecene and its derivatives act as synergists, enhancing the attractiveness of the primary pheromone components. In field experiments with Lymantria monacha in Japan, 2-methyl-(Z)-7-octadecene was found to significantly enhance the attractiveness of (+)-monachalure. nih.gov The addition of this compound to pheromone lures can lead to a more potent attractant, which is valuable for pest monitoring and control programs. cabidigitallibrary.orgmdpi.com For instance, a blend of (±)-Disparlure, (±)-Monachalure, and (Z)-2-Methyl-7-octadecene in a 10:10:1 ratio demonstrated high attraction efficiency for L. monacha males in field trials. mdpi.comdntb.gov.ua

Antagonistic Effects on Pheromone Attraction

Conversely, (Z)-7-Octadecene and related compounds can also exhibit antagonistic effects, reducing or inhibiting the attraction of male moths to a pheromone source. This is a crucial mechanism for maintaining reproductive isolation between closely related species. For example, the pheromone lure for L. monacha, which contains 2-methyl-(Z)-7-octadecene, has an antagonistic effect on the attractiveness of the pheromone lure for Lymantria dispar. cambridge.org This inhibitory effect is dependent on the proximity of the different pheromone sources. cambridge.org In some field tests, the presence of (Z)-7-octadecene in certain blends for L. monacha appeared to have a negative influence on the pheromone bait's efficacy, suggesting a complex and context-dependent role. mdpi.com The phenomenon of a compound acting as a pheromone for one species and an antagonist for another is a well-documented aspect of insect chemical ecology, preventing interspecific mating. slu.se

Semiochemical-Based Pest Management Applications

(Z)-7-Octadecene, an unsaturated hydrocarbon, plays a role in the chemical communication of various insect species. As a semiochemical, it can influence insect behavior and is therefore of interest in the development of pest management strategies. These strategies often aim to monitor pest populations or disrupt their mating cycles, offering more environmentally targeted alternatives to broad-spectrum pesticides. google.comusda.gov

The primary use of (Z)-7-Octadecene in pest management is as a component of lures for monitoring insect populations. google.com Pheromone-baited traps are a cornerstone of integrated pest management (IPM), allowing for the detection of pest presence, estimation of population density, and timing of control measures. mdpi.comcabidigitallibrary.org The specificity of semiochemicals ensures that, for the most part, only the target species is attracted, minimizing the impact on non-target organisms. mdpi.com

In some cases, (Z)-7-Octadecene acts as a synergist, enhancing the attractiveness of the primary pheromone components. For instance, in the nun moth (Lymantria monacha), a blend containing (±)-Disparlure, (±)-Monachalure, and (Z)-2-Methyl-7-octadecene in a specific ratio demonstrated the highest attraction efficiency in field trials. mdpi.com Conversely, for the same species, the presence of (Z)-7-octadecene in certain formulations appeared to have a negative or inhibitory influence on the pheromone bait's attractiveness. mdpi.com This highlights the complexity of pheromonal communication and the importance of precise formulation in the development of effective monitoring tools.

Research has also explored the role of related olefinic analogs in pest monitoring. For example, (Z)-2-methyl-7-octadecene, an olefinic analogue of disparlure, has been shown to synergize the attraction of Lymantria monacha to traps baited with disparlure. annualreviews.org

Mating disruption is a pest control technique that involves permeating an area with synthetic sex pheromones to confuse males and prevent them from locating females, thereby disrupting the reproductive cycle. cabidigitallibrary.orgresearchgate.net While (Z)-7-Octadecene itself is not typically the primary active ingredient in mating disruption formulations, its role as a semiochemical and its structural relationship to key pheromones make it relevant to the discussion of these strategies.

The principle of mating disruption relies on interfering with the insect's ability to follow a pheromone plume to its source. researchgate.net This can be achieved through several mechanisms, including competitive attraction, where males are drawn to numerous false pheromone sources, or by inducing sensory adaptation in the males, rendering them less sensitive to the female's natural pheromone. cabidigitallibrary.orgresearchgate.net

The effectiveness of a mating disruption strategy is highly dependent on the specific chemical blend used. In some instances, compounds that are part of the natural pheromone blend can act as antagonists or inhibitors when present in incorrect ratios. For the gypsy moth (Lymantria dispar), the olefinic analogue (Z)-2-methyl-7-octadecene has been found to inhibit the attraction of males to traps baited with disparlure. annualreviews.org This inhibitory effect, while detrimental to a monitoring program, could theoretically be harnessed in a mating disruption strategy to reduce successful mating. However, reports indicate that this specific compound is ineffective as a mating disruptant for the gypsy moth. annualreviews.org

The development of mating disruption technologies often involves the use of parapheromones, which are synthetic compounds structurally related to natural pheromones. annualreviews.orgresearchgate.net These can be more stable or cost-effective to produce than the natural compounds. annualreviews.org The study of compounds like (Z)-7-Octadecene and its analogs contributes to the broader understanding of structure-activity relationships in insect olfaction, which is crucial for designing effective mating disruption strategies. annualreviews.orgresearchgate.net

Utilization in Monitoring Programs

Broader Significance of Related Alkenes as Cuticular Hydrocarbons in Insect Communication

(Z)-7-Octadecene belongs to the class of alkenes, which are a major group of cuticular hydrocarbons (CHCs) found on the surface of virtually all insects. researchgate.netnih.gov CHCs are a complex mixture of straight-chain alkanes, methyl-branched alkanes, and unsaturated hydrocarbons like alkenes. frontiersin.orgoup.com This lipid layer primarily serves to prevent water loss and protect the insect from desiccation. nih.govroyalsocietypublishing.orgmyrmecologicalnews.org

Beyond this vital physiological role, CHCs have evolved to become critical mediators of chemical communication. researchgate.netnih.gov The composition of the CHC profile is often species-specific and can convey a wealth of information, including species identity, sex, reproductive status, and social caste. frontiersin.orgoup.com

Unsaturated hydrocarbons, such as alkenes, are particularly important in communication. researchgate.net While n-alkanes are primarily associated with waterproofing, the introduction of double bonds in alkenes alters their physical properties, making them more suitable for signaling. researchgate.netroyalsocietypublishing.org These changes can affect the volatility and melting point of the compounds, influencing how they are perceived by other insects. researchgate.net

The role of alkenes in communication is diverse. They can act as contact sex pheromones, allowing males to recognize females of the same species upon physical contact. frontiersin.org In some species, specific alkenes or a particular blend of CHCs can trigger courtship behaviors. The composition of CHCs can also be influenced by environmental factors, such as diet and climate, adding another layer of complexity to their signaling function. nih.govroyalsocietypublishing.org

The study of CHCs, including alkenes like (Z)-7-Octadecene, is essential for understanding insect behavior, ecology, and evolution. This knowledge is not only fundamentally important but also has practical applications in areas such as chemotaxonomy, where CHC profiles can be used to differentiate between closely related species. semanticscholar.org Furthermore, a deeper understanding of the role of CHCs in insect communication can lead to the development of novel and highly specific pest management strategies.

Advanced Analytical and Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of (Z)-7-octadecene. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Isomeric Ratios

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like (Z)-7-octadecene. emerypharma.comrsc.orgmdpi.com Both ¹H NMR and ¹³C NMR provide unique insights into the molecular framework.

¹H NMR spectroscopy provides information on the chemical environment of protons within the molecule. For (Z)-7-octadecene, the protons attached to the double-bonded carbons (olefinic protons) are of particular diagnostic importance. The chemical shift and multiplicity of these signals can confirm the presence and configuration of the double bond. A comparison of the ¹H NMR spectra of the (Z) and (E) isomers reveals distinct differences in the chemical shifts of the vinylic protons, allowing for their differentiation. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. researchgate.net The chemical shifts of the sp² hybridized carbons of the double bond are characteristic and differ from the sp³ hybridized carbons of the alkyl chain. researchgate.net The complete assignment of all carbon signals confirms the C-18 chain length and the position of the double bond at the C-7 position.

Furthermore, high-resolution ¹H NMR spectroscopy serves as a quantitative method for determining the ratio of (Z) to (E) isomers in a mixture. sciepub.comresearchgate.net By integrating the signals corresponding to the distinct olefinic protons of each isomer, a precise isomeric ratio can be calculated. sciepub.comox.ac.uknih.gov This is crucial in contexts where the biological activity is dependent on a specific isomeric composition.

Table 1: Representative NMR Data for Alkene Isomers This table provides illustrative data and may not represent exact values for (Z)-7-Octadecene.

| Technique | Isomer | Key Signal (ppm) | Description | Reference |

|---|---|---|---|---|

| ¹H NMR | (Z)-isomer | ~5.34 (triplet) | Olefinic protons (-CH=CH-) | tandfonline.com |

| ¹H NMR | (E)-isomer | ~5.37-5.39 (multiplet) | Olefinic protons (-CH=CH-) | researchgate.net |

| ¹³C NMR | (E)-isomer | ~129.90 | Olefinic carbons (=C) | researchgate.net |

Infrared (IR) Spectroscopy (Contextual)

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. nih.gov For (Z)-7-octadecene, the key vibrational modes of interest are those associated with the C=C double bond and the C-H bonds of the alkene and alkane portions of the molecule.

The C-H stretching vibrations for hydrogens attached to sp² hybridized carbons (vinylic C-H) typically appear in the region of 3000-3100 cm⁻¹. libretexts.org The C=C stretching vibration for a cis-disubstituted alkene like (Z)-7-octadecene is expected to show a weak to medium absorption band around 1650-1660 cm⁻¹. Additionally, a characteristic C-H out-of-plane bending (wagging) vibration for a cis-alkene often appears as a strong band in the range of 675-730 cm⁻¹. The presence of these characteristic absorption bands in an IR spectrum can confirm the presence of the cis-double bond in the molecule.

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating (Z)-7-octadecene from complex mixtures, assessing its purity, and analyzing its stereoisomeric composition. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and purity assessment of volatile and semi-volatile compounds like (Z)-7-octadecene. medistri.comjapsonline.comresearchgate.net In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. nist.govnist.govajer.org The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for preliminary identification.

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. medistri.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that acts as a molecular fingerprint. medistri.comnist.gov This pattern can be compared to spectral libraries for positive identification of (Z)-7-octadecene. researchgate.net GC-MS is also highly effective for determining the purity of a sample by detecting and identifying any impurities present. medistri.comresearchgate.net In the context of pheromone analysis, GC coupled with electroantennographic detection (GC-EAD) can be used to identify biologically active components, such as (Z)-7-octadecene, in insect extracts. researchgate.net

Table 2: GC-MS Instrumentation Parameters for Alkene Analysis This table presents typical parameters and may vary based on the specific instrument and application.

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column Type | HP-5MS (5% Phenyl methyl siloxane) | ajer.org |

| Carrier Gas | Helium | globaljournals.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | ajer.org |

| Mass Range | 30-500 m/z | ajer.org |

Chiral Chromatography for Stereoisomeric Analysis

While (Z)-7-octadecene itself is not chiral, it is a precursor in the biosynthesis of chiral pheromones like disparlure (B1670770). csic.escapes.gov.brpnas.org The stereoisomeric composition of these resulting pheromones is critical for their biological activity. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is a key technique for separating and quantifying the different stereoisomers. capes.gov.brsakura.ne.jprsc.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, leading to their separation. The development of chiral derivatization reagents can enhance the separation and detection of stereoisomers by HPLC. nih.gov This allows researchers to determine the specific stereoisomers produced by an organism, which is crucial for understanding the stereochemistry-bioactivity relationship of the final pheromone. csic.essakura.ne.jp

High-Performance Liquid Chromatography (HPLC) (General Applicability to Pheromones)

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique applicable to the separation and analysis of a wide range of compounds, including pheromones and related long-chain alkenes. ijasret.comuomus.edu.iq For non-volatile or thermally labile compounds, HPLC is often preferred over GC. uomus.edu.iq In the context of (Z)-7-octadecene and other pheromones, reversed-phase HPLC (RP-HPLC) is particularly useful. pensoft.netpnas.org In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. This allows for the separation of compounds based on their hydrophobicity. pensoft.net HPLC can be used to separate (E) and (Z) isomers of alkenes, often with greater efficiency than GC for this specific purpose. sakura.ne.jp Furthermore, HPLC can be employed to fractionate complex lipid extracts, isolating specific classes of compounds, such as alkenes, for further analysis. pnas.org

Bioanalytical Techniques for Pheromone Research

Bioanalytical techniques are crucial in pheromone research for identifying active compounds from complex biological extracts and for understanding their interaction with insect olfactory systems. These methods couple chemical separation with biological detection, providing a direct link between a specific chemical compound and its physiological effect.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to pinpoint which volatile compounds in a mixture are biologically active. science.gov In this method, the effluent from a gas chromatograph is split into two streams. One stream goes to a standard chemical detector, like a Flame Ionization Detector (FID), which records all separated compounds. The other stream is directed over an insect's antenna, which serves as a biological detector. science.gov An electroantennogram records the electrical response of the antenna, and a simultaneous peak on both the FID and EAD traces indicates that the corresponding compound is perceived by the insect's olfactory receptors. science.govscience.gov

This technique has been instrumental in identifying (Z)-7-Octadecene and its derivatives as key pheromone components in several moth species of the Lymantria genus. In studies of Lymantria lucescens and Lymantria serva, GC-EAD analysis of female pheromone gland extracts revealed a single, potent EAD-active compound. nih.gov This compound was subsequently identified as 2-methyl-(Z)-7-octadecene. nih.gov Similarly, GC-EAD was used to identify physiologically active components from the pheromone gland extracts of the Indian gypsy moth, Lymantria obfuscata. nih.gov These analyses showed that (Z)-2-methyloctadec-7-ene was one of the most abundant compounds and elicited one of the strongest responses from the male moth's antenna. nih.gov Research on Lymantria bantaizana also utilized GC-EAD, where synthetic (Z)-2-methyl-7-octadecene was among the compounds that elicited the strongest antennal responses, helping to deduce the final pheromone structure. nih.gov

Table 1: GC-EAD Identification of (Z)-7-Octadecene Derivatives as Pheromone Components

| Insect Species | Compound Identified | Key Finding | Reference |

|---|---|---|---|

| Lymantria lucescens | 2-methyl-(Z)-7-octadecene | Identified as the sole EAD-active compound from female pheromone gland extracts. | nih.gov |

| Lymantria serva | 2-methyl-(Z)-7-octadecene | Confirmed as the single EAD-active pheromone component. | nih.gov |

| Lymantria obfuscata | (Z)-2-methyloctadec-7-ene | Found to be a most abundant and strongly EAD-active component of the pheromone blend. | nih.gov |

| Lymantria fumida | 2-methyl-Z7-octadecene | Identified as one of two compounds in gland extracts that elicited EAD responses. | researchgate.net |

| Lymantria bantaizana | (Z)-2-methyl-7-octadecene | Elicited strong EAD activity, aiding in the identification of the diene pheromone structure. | nih.gov |

The Electroantennogram (EAG) technique measures the summed potential of all responding olfactory receptor neurons on an insect's antenna to a specific odorant stimulus. nih.gov It is a foundational method for studying the structure-activity relationships of pheromones and assessing the sensitivity and specificity of the olfactory system. annualreviews.org The magnitude of the EAG response to different compounds can provide insights into the binding affinity of those compounds for the antennal receptors. plos.org

Table 2: EAG Studies on Receptor Affinity for (Z)-7-Octadecene Derivatives

| Insect Species | Compound Tested | Key Finding on Receptor Affinity | Reference |

|---|---|---|---|

| Lymantria dispar (Gypsy Moth) | 2-methyl-(Z)-7-octadecene (olefin) | Suggests a distinct receptor type with affinity for the olefin, separate from the main pheromone receptor. | researchgate.net |

| Lymantria dispar (Gypsy Moth) | 2-methyl-cis-7-octadecene | Antennal sensitivity to the olefin was much lower (requiring a ~20-fold higher dose) than to the pheromone (+)-disparlure, indicating lower overall receptor affinity/population. | oup.com |

Coupled Gas Chromatographic-Electroantennographic Detection (GC-EAD)

Application of Deuterium-Labeled Compounds in Pathway Elucidation

The elucidation of biosynthetic pathways often relies on the use of isotopically labeled precursors. princeton.edu Deuterium (B1214612) (²H), a stable isotope of hydrogen, is an effective tracer for this purpose. nih.gov By introducing deuterium-labeled compounds into a biological system, researchers can track the atoms through metabolic steps. The incorporation of deuterium into downstream products is typically analyzed by gas chromatography-mass spectrometry (GC-MS), which can distinguish the labeled molecules by their increased mass. nih.govslu.se This method provides unequivocal evidence for precursor-product relationships in a metabolic pathway. researchgate.net

The biosynthetic pathway of the gypsy moth (Lymantria dispar) sex pheromone, disparlure, was determined using this approach, which clarified the precise origin of its alkene precursor, 2-methyl-(Z)-7-octadecene. researchgate.net Research demonstrated that the biosynthesis begins with the amino acid valine, which provides the carbons for chain initiation, including the characteristic methyl branch. This is followed by chain elongation to form a 19-carbon fatty acyl chain. A key step involves an unusual Δ12 desaturase enzyme that introduces a double bond into the methyl-branched substrate, forming 18-methyl-(Z)12-nonadecenoate. This intermediate is then decarboxylated (loses a carbon atom) to produce the final C18 hydrocarbon, 2-methyl-(Z)-7-octadecene. researchgate.net The studies further revealed that these biosynthetic steps likely occur in specialized abdominal cells called oenocytes. The resulting alkene is then transported via the hemolymph to the pheromone gland, where it is converted into the final epoxide pheromone. researchgate.net

Table 3: Elucidation of 2-methyl-(Z)-7-octadecene Biosynthesis using Deuterium Labeling

| Biosynthetic Step | Precursor/Intermediate | Enzyme/Process | Product | Reference |

|---|---|---|---|---|

| 1. Chain Initiation | Valine | Fatty Acid Synthase | Methyl-branched acyl chain | researchgate.net |

| 2. Chain Elongation | Methyl-branched acyl chain | Fatty Acid Synthase | 19-Carbon fatty acyl chain | researchgate.net |

| 3. Desaturation | Methyl-branched C19 acyl chain | Δ12 Desaturase | 18-methyl-(Z)12-nonadecenoate | researchgate.net |

| 4. Decarboxylation | 18-methyl-(Z)12-nonadecenoate | Decarboxylase | 2-methyl-(Z)-7-octadecene | researchgate.net |

Environmental Fate and Degradation Pathways of Z 7 Octadecene

The environmental persistence and transformation of (Z)-7-Octadecene, a long-chain unsaturated hydrocarbon, are governed by a combination of biological and chemical processes. Its journey through various environmental compartments is dictated by its inherent chemical properties and susceptibility to microbial action and abiotic reactions.

Applications in Non Clinical Research and Industrial Processes

Role as a Solvent or Capping Agent in Nanomaterial Synthesis (Contextual for Octadecene)

In the field of nanotechnology, 1-octadecene (B91540) is a widely used non-coordinating solvent for the high-temperature synthesis of various nanomaterials. chemicalbook.comacs.org Its high boiling point (approximately 315 °C) allows for the necessary thermal conditions to control particle formation kinetics. nih.gov

Octadecene is a crucial solvent in the synthesis of colloidal quantum dots (QDs), which are semiconductor nanocrystals with tunable optical and electronic properties. chemicalbook.comazonano.com Its use facilitates the production of monodisperse QDs with uniform size, which is critical for their performance in applications like displays and medical imaging. atamanchemicals.comazonano.com

In the synthesis of cadmium selenide (B1212193) (CdSe) QDs, 1-octadecene's high boiling point allows for precise temperature control, which is essential for managing the nucleation and growth of the nanocrystals. nih.gov For instance, cadmium myristate and selenium powder can be used as precursors in octadecene at a growth temperature of 240 °C to generate monodisperse CdSe QDs. azonano.com Similarly, the synthesis of indium phosphide (B1233454) (InP) QDs, a less toxic alternative to cadmium-based QDs, has been improved by using octadecene as a solvent, leading to a significant reduction in synthesis time and a narrow particle size distribution. inflibnet.ac.in In the production of cesium lead halide perovskite (CsPbX₃) nanocrystals, Cs-oleate is reacted with a lead(II)-halide in octadecene at temperatures between 140 °C and 200 °C. azonano.com

The role of octadecene extends beyond being a simple solvent; its terminal alkene group can also participate in the reaction, for example, by reducing elemental sulfur or selenium to their -II oxidation state for incorporation into metal sulfide (B99878) or selenide nanocrystals. chemicalbook.com

Table 1: Role of Octadecene in Colloidal Quantum Dot (QD) Synthesis

| QD Material | Precursors | Synthesis Temperature | Role of Octadecene | Research Finding | Citation |

| CdSe | Cadmium myristate, Selenium powder | 240 °C | High-boiling point solvent | Enables generation of monodisperse nanocrystals. | azonano.com |

| InP | Indium carboxylates, Phosphine precursors | Not specified | Solvent | Reduces synthesis time and yields narrow size distributions. | inflibnet.ac.in |

| CsPbX₃ | Cs-oleate, Pb(II)-halide | 140-200 °C | High-temperature solvent | Facilitates the reaction for producing all-inorganic perovskite nanocrystals. | azonano.com |

Beyond quantum dots, octadecene is employed in the synthesis of a wide array of other nanocrystals, acting as a high-temperature solvent and sometimes as a capping agent to stabilize the nanoparticles and prevent them from clumping together. atamanchemicals.comchemicalbook.com

For example, monodispersed cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles have been synthesized through the thermal decomposition of cobalt and iron acetylacetonates (B15086760) in octadecene containing oleic acid and oleylamine. rsc.org In the synthesis of luminescent silicon nanorods, 1-octadecene plays a critical role in passivating the surface of the nanorods, which prevents surface oxidation and induces bright photoluminescence. chemicalbook.com It is also used in the synthesis of copper indium selenide (CuInSe₂) and copper zinc tin sulfide (Cu₂ZnSnS₄) nanocrystals, where it serves as the reaction medium. scielo.org.mxrsc.org

However, a notable challenge with using 1-octadecene at high temperatures (120–320 °C) is its tendency to spontaneously polymerize. acs.orgnih.gov The resulting poly(1-octadecene) can be difficult to separate from the final nanocrystal product due to similar size and solubility, potentially impacting the purity and performance of the nanomaterials. acs.orgresearchgate.net Researchers have explored replacing 1-octadecene with saturated aliphatic solvents like n-hexadecane or n-octadecane to avoid this polymer formation. researchgate.net

Colloidal Quantum Dot Production

Co-monomer in Polymerization Processes (Contextual for Octadecene)

In the polymer industry, alpha-olefins like 1-octadecene are important as co-monomers in the production of various polymers. atamanchemicals.com

1-Octadecene is used as a co-monomer in the catalytic polymerization of ethylene (B1197577) to produce Linear Low-Density Polyethylene (B3416737) (LLDPE). atamanchemicals.com The incorporation of the long-chain branches from 1-octadecene into the polyethylene backbone disrupts the crystalline structure, resulting in a lower density material compared to high-density polyethylene (HDPE). sciengine.com

Table 2: Impact of 1-Octadecene as a Co-monomer in LLDPE Production

| Property | Effect of 1-Octadecene Incorporation | Reason | Citation |

| Density | Decreases | Introduction of long side branches disrupts the polymer's crystalline packing. | sciengine.com |

| Flexibility | Enhances | Reduced crystallinity allows for greater chain mobility. | atamanchemicals.com |

| Tear Resistance | Enhances | The branches act as tie points between crystalline regions, improving toughness. | atamanchemicals.com |

| Durability | Enhances | Improved mechanical properties contribute to overall durability. | atamanchemicals.com |

Precursor in Specialty Chemical Synthesis (e.g., Synthetic Lubricants)

The chemical reactivity of the double bond in octadecene makes it a valuable precursor for the synthesis of various specialty chemicals. atamanchemicals.com

One of the primary applications in this area is the production of high-performance synthetic lubricants. atamanchemicals.comontosight.ai Poly-alpha-olefins (PAOs) are a major class of synthetic lubricants, and they are synthesized from the oligomerization of linear alpha-olefins, which can include 1-octadecene. google.com The process involves creating low molecular weight polymers from these olefins. The resulting PAOs possess excellent properties for use in automotive and industrial lubricants, such as improved stability at different temperatures and better oxidation resistance compared to conventional mineral oil-based lubricants. atamanchemicals.comgoogle.com The structure of the starting olefin influences the properties of the final lubricant. google.com (E)-9-Octadecene is also noted for its use as a lubricant and as a precursor in the synthesis of plastics and waxes. lookchem.com

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Environmentally Benign Synthesis Routes

The chemical synthesis of (Z)-7-octadecene and related long-chain alkenes has traditionally relied on methods that are often inefficient or environmentally hazardous. For instance, early syntheses of similar pheromone components involved organomercuric compounds, which are known to be highly toxic. mdpi.com While more stereoselective methods like the Wittig reaction have been developed, there remains a pressing need for greener and more cost-effective synthetic strategies, especially for potential large-scale applications in pest management. mdpi.commdpi.comscispace.comresearchgate.net

Future research should prioritize the development of sustainable synthesis routes. Key areas of focus include:

Chemo-enzymatic Cascades: Integrating enzymatic reactions with chemical synthesis can offer high selectivity under mild conditions. nih.govresearchgate.net Research into employing enzymes like decarboxylases (e.g., UndA, UndB) or decarbonylases in combination with chemical reactions like metathesis could yield novel and efficient pathways. nih.govresearchgate.net

Bio-based Feedstocks: A significant challenge is to move away from fossil-fuel-derived starting materials. Future syntheses could explore the use of renewable bio-based resources, such as fatty acids from plant oils or lignin-derived molecules. nih.govnih.gov Metabolic engineering of microorganisms to convert these feedstocks into alkene precursors is a promising, albeit challenging, frontier. nih.govbiofueljournal.com

Novel Catalytic Systems: Exploration of new catalysts is crucial. For example, recent work on the synthesis of related pheromones has demonstrated an improved alkylation step using lithium iodide in diglyme (B29089), which represents a move toward less toxic and more efficient chemical methods. mdpi.com Further investigation into solid acid catalysts, like zeolites, could also provide reusable and environmentally friendly options for alkene synthesis through alcohol dehydration. ifpenergiesnouvelles.com

| Synthesis Strategy | Potential Advantages | Key Challenges |

| Chemo-enzymatic Synthesis | High selectivity, mild reaction conditions, reduced byproducts. | Enzyme stability, catalyst compatibility, process optimization. researchgate.net |

| Microbial Biosynthesis | Use of renewable feedstocks (e.g., glucose, lignin), potential for direct production. nih.govbiofueljournal.com | Low product titers, complex metabolic pathway engineering, host strain tolerance. nih.govbiofueljournal.com |

| Green Catalysis | Reduced hazardous waste, reusable catalysts, improved cost-effectiveness. mdpi.com | Catalyst efficiency and selectivity, optimization of reaction conditions. |

Elucidation of Broader Biological and Ecological Functions Beyond Insect Pheromones

The role of (Z)-7-octadecene has been narrowly defined by its association with insect sexual communication. nih.gov However, long-chain hydrocarbons are ubiquitous in nature, and it is highly probable that this compound serves additional biological and ecological functions that remain undiscovered.

Unaddressed questions in this area include:

Role in Plant Biology: A metabolomics study on pearl millet identified elevated levels of the related compound, 2-methyl-(Z)-7-octadecene, in genotypes exhibiting high rancidity. mdpi.com This suggests a potential, yet uncharacterized, role for these alkenes in plant stress responses, lipid metabolism, or as indicators of biochemical state. Future research should investigate the presence and function of (Z)-7-octadecene in various plant species.

Microbial Semiochemistry: The production and perception of volatile organic compounds are critical for microbial interactions. It is unknown whether (Z)-7-octadecene is produced by or influences the behavior of bacteria or fungi, potentially mediating symbiotic or pathogenic relationships.

Broader Semiochemical Functions in Insects: Beyond its role as a sex pheromone precursor, (Z)-7-octadecene could function as an aggregation pheromone, a kairomone for predators or parasitoids, or an allomone for defense. For instance, the isomer 1-octadecene (B91540) has been identified as a female-produced aggregation pheromone in the coffee white stem borer. mdpi.com The full semiochemical context of (Z)-7-octadecene in various ecosystems is a significant knowledge gap.

Advanced Characterization of Metabolic Intermediates and Enzymes

The precise biochemical pathways leading to the synthesis and degradation of (Z)-7-octadecene are not fully elucidated. While general pathways for alkene biosynthesis from fatty acids in microorganisms are known, the specific enzymes and intermediates for this particular C18 alkene are largely uncharacterized. researchgate.netbiofueljournal.com

Future research should focus on:

Identification of Biosynthetic Enzymes: The biosynthesis of long-chain alkenes from fatty acids likely involves a series of enzymes, including elongases, desaturases, and a terminal enzyme such as a decarboxylase or an aldehyde-deformylating oxygenase. biofueljournal.comimrpress.com Identifying and characterizing the specific enzymes responsible for producing (Z)-7-octadecene in insects like the nun moth (Lymantria monacha) is a critical step.

Metabolic Channeling: In cellular metabolism, intermediates are often passed directly from one enzyme to the next in a process called metabolic channeling, which increases efficiency. ucsb.edu Investigating whether the enzymes in the (Z)-7-octadecene biosynthetic pathway form clusters to facilitate substrate processing is an advanced research direction.

Degradation Pathways: Understanding how (Z)-7-octadecene is metabolized by organisms is crucial for assessing its biological activity and environmental fate. Cytochrome P450 (CYP) enzymes are key players in the metabolism of foreign and endogenous compounds, including fatty acids and their derivatives. mdpi.comnih.gov Characterizing the specific P450s and other enzymes that hydroxylate or otherwise modify (Z)-7-octadecene would provide insight into its detoxification and clearance in various organisms.

| Research Area | Objective | Required Techniques |

| Enzyme Identification | Isolate and characterize the specific desaturases, elongases, and terminal enzymes for (Z)-7-octadecene synthesis. | Transcriptomics, proteomics, heterologous expression, in-vitro enzyme assays. |

| Metabolic Flux Analysis | Quantify the flow of carbon from precursors (e.g., acetyl-CoA) to the final product. imrpress.com | Isotope labeling, mass spectrometry, computational modeling. |

| Degradation Studies | Identify the metabolic products and enzymes involved in breaking down (Z)-7-octadecene. | In-vitro metabolism assays with liver microsomes or recombinant enzymes (e.g., P450s), metabolite identification via GC-MS or LC-MS. nih.gov |

Exploration of Novel Non-Clinical Applications in Material Science

Long-chain alkenes (alpha-olefins) are valuable platform chemicals in material science, but the potential of internal olefins like (Z)-7-octadecene is largely unexplored. atamanchemicals.com The unique properties conferred by the internal double bond could lead to novel materials and applications.

Future research could investigate:

Polymer Synthesis: The isomer 1-octadecene is used as a comonomer in the production of polymers and is a key ingredient in poly(maleic anhydride-alt-1-octadecene), a polymer used to coat nanoparticles. atamanchemicals.comjpionline.org The potential of (Z)-7-octadecene as a monomer or functional additive in polymerization reactions to create materials with unique thermal or mechanical properties should be explored.

Nanomaterial Synthesis and Functionalization: 1-Octadecene is widely used as a high-boiling-point solvent and a surface ligand in the synthesis of high-quality nanocrystals. chemrxiv.orgacs.org (Z)-7-octadecene could serve a similar role, potentially offering different reactivity or surface-binding characteristics. Its use as a capping agent could influence the stability, solubility, and electronic properties of quantum dots and other nanoparticles.

Surfactants and Lubricants: The long hydrocarbon chain and the presence of a double bond suggest that (Z)-7-octadecene could be a precursor for specialty surfactants or lubricants with specific performance characteristics.

Comprehensive Studies on Environmental Impact and Bioremediation Potential

The widespread use of any chemical, including for pest management, necessitates a thorough understanding of its environmental fate and impact. For (Z)-7-octadecene, comprehensive ecotoxicological data is lacking. chemos.de

Key unaddressed challenges include:

Ecotoxicity Assessment: While safety data for the related compound (Z)-2-methyl-7-octadecene suggests low environmental hazard, specific and comprehensive studies on the acute and chronic toxicity of (Z)-7-octadecene to a range of non-target organisms (aquatic, terrestrial, and microbial) are needed. chemos.de

Environmental Fate and Transport: Long-chain olefins are expected to be hydrophobic and partition to soil and sediment. scbt.com Detailed studies are required to determine the adsorption/desorption behavior, mobility, and persistence of (Z)-7-octadecene in different environmental compartments.

Bioremediation Potential: Hydrocarbons are known to be degraded by a wide variety of microorganisms, including bacteria and fungi. nih.gov Studies on the biodegradation of the saturated analogue, octadecane, show that bacteria such as Bacillus spp. and Pseudomonas spp. can effectively break it down. researchgate.netasm.org Research is needed to identify microbial consortia capable of degrading (Z)-7-octadecene and to evaluate the potential for bioremediation of any environmental contamination. nih.gov The role of biosurfactants in enhancing the bioavailability and degradation of this hydrophobic compound is another important avenue for investigation. asm.orgnih.gov

Q & A

Q. What interdisciplinary applications of (Z)-7-Octadecene exist in materials science or biological systems?

- Exploration : Investigate its role in lipid membrane studies (e.g., phase behavior via differential scanning calorimetry) or as a precursor for liquid crystals. Collaborate with biophysicists to assess biocompatibility .

Methodological Considerations

- Reproducibility : Document reaction parameters (e.g., catalyst loading, solvent purity) and share raw spectral data in supplementary materials to enable replication .

- Literature Synthesis : Systematically review prior studies using the PRISMA framework to identify gaps (e.g., understudied reaction conditions or analytical techniques) .

- Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments addressing inconsistencies .

Note: Avoid citing non-peer-reviewed sources (e.g., commercial databases). Prioritize journals like J. Org. Chem. or Org. Lett. for authoritative protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.